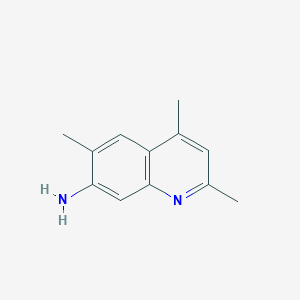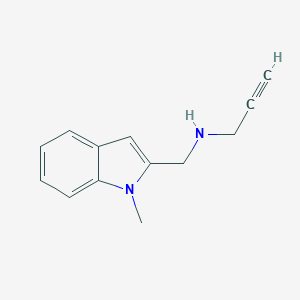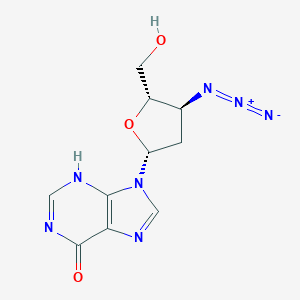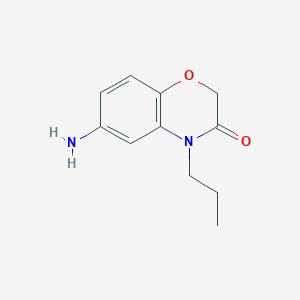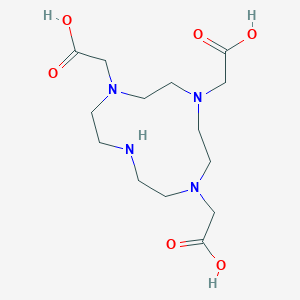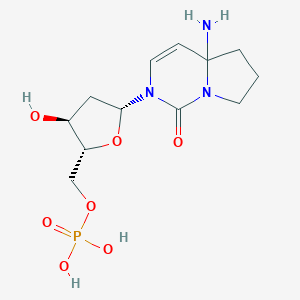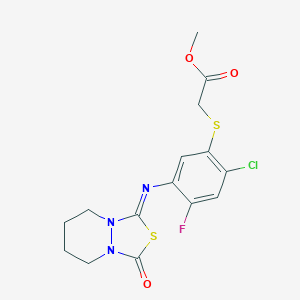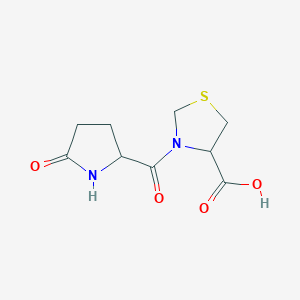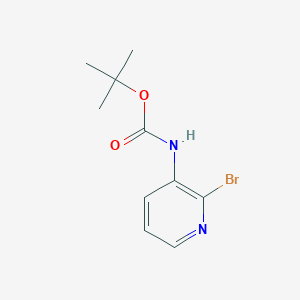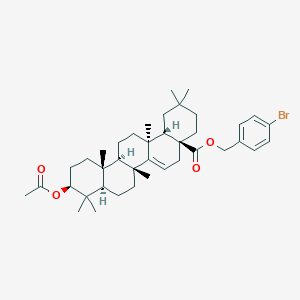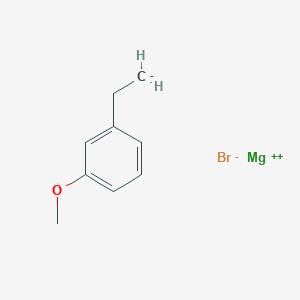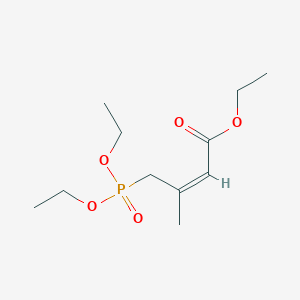
ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate, commonly known as EMPB, is a synthetic compound that has been extensively studied for its potential as an organophosphate insecticide. It is a member of the class of phosphonate esters and has been shown to possess potent insecticidal activity against a wide range of insect pests.
Aplicaciones Científicas De Investigación
EMPB has been extensively studied for its potential as an insecticide. It has been shown to possess potent insecticidal activity against a wide range of insect pests, including mosquitoes, flies, and cockroaches. EMPB works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine in the nervous system, which ultimately results in paralysis and death of the insect.
Mecanismo De Acción
EMPB acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses in insects. By inhibiting the activity of acetylcholinesterase, EMPB leads to the accumulation of acetylcholine in the nervous system, which ultimately results in paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
EMPB has been shown to have a number of biochemical and physiological effects on insects. In addition to inhibiting the activity of acetylcholinesterase, EMPB has been shown to disrupt the function of the nervous system and interfere with the synthesis of important neurotransmitters. It has also been shown to affect the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of important proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMPB is its potent insecticidal activity. It has been shown to be effective against a wide range of insect pests, making it a promising candidate for use in insect control programs. Additionally, EMPB is relatively easy to synthesize and can be produced using standard laboratory equipment.
However, there are also some limitations associated with the use of EMPB in lab experiments. For example, EMPB is highly toxic to humans and other animals, which means that it must be handled with extreme care. Additionally, EMPB has a relatively short half-life in the environment, which means that it may not be effective over long periods of time.
Direcciones Futuras
There are a number of future directions for research on EMPB. One area of research that is particularly promising is the development of new formulations of EMPB that are more effective and less toxic than existing formulations. Additionally, there is a need for further research on the environmental impact of EMPB and its potential for bioaccumulation in the food chain. Finally, there is a need for further research on the potential use of EMPB in combination with other insecticides and pest control strategies.
Métodos De Síntesis
EMPB is typically synthesized through a multi-step process that involves the condensation of ethyl acetoacetate with diethyl phosphite, followed by the addition of methyl vinyl ketone. The resulting product is then treated with a base to form EMPB. The synthesis of EMPB is relatively straightforward and can be carried out using standard laboratory equipment.
Propiedades
Número CAS |
3917-43-9 |
|---|---|
Nombre del producto |
ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
Fórmula molecular |
C11H21O5P |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8- |
Clave InChI |
OQKGPUSERILONW-NTMALXAHSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\CP(=O)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
SMILES canónico |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
Sinónimos |
(Z)-Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate; (Z)-4-(Diethoxyphosphinyl)-3-methyl-2-butenoic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



